molecular formula C16H16Cl2N2O2 B562919 2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide CAS No. 698357-97-0

2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide

Cat. No.: B562919
CAS No.: 698357-97-0
M. Wt: 339.216
InChI Key: KKLOWCNSFNGZQJ-UHFFFAOYSA-N
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Description

2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide (CAS 698357-97-0) is an acetamide derivative characterized by a 2,6-dichlorophenylamino group attached to a phenyl ring substituted with a hydroxyl group at position 5 and an N,N-dimethylacetamide moiety. Its molecular formula is C₁₆H₁₆Cl₂N₂O₂, with a molecular weight of 339.22 g/mol .

Properties

IUPAC Name

2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-20(2)15(22)9-10-8-11(21)6-7-14(10)19-16-12(17)4-3-5-13(16)18/h3-8,19,21H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLOWCNSFNGZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=C(C=CC(=C1)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652544
Record name 2-[2-(2,6-Dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698357-97-0
Record name 2-[2-(2,6-Dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methoxy-Protected Intermediate

The Ullmann reaction is a cornerstone for constructing the diarylamine scaffold. Key steps include:

  • Preparation of 2-bromo-5-methoxyphenyl-N,N-dimethylacetamide :

    • Bromination of 5-methoxyphenylacetic acid at position 2, followed by conversion to the acid chloride and reaction with dimethylamine yields the acetamide.

  • Coupling with 2,6-dichloroaniline :

    • Reacting the brominated intermediate with 2,6-dichloroaniline under Ullmann conditions (CuI, Cu, K₂CO₃ in toluene, 24 h, heating) forms 2-[(2',6'-dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide in 91% yield.

Demethylation to Hydroxy Derivative

The methoxy group is deprotected using boron tribromide (BBr₃) in dichloromethane at low temperatures (-78°C to 0°C), yielding the target hydroxy compound.

Table 1: Ullmann Coupling Parameters

StepReagents/ConditionsYield
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C→RT75–85%
Acetamide FormationSOCl₂, then (CH₃)₂NH, Et₃N, THF80–90%
Ullmann CouplingCuI, Cu, K₂CO₃, toluene, 110°C, 24 h91%
DemethylationBBr₃, CH₂Cl₂, -78°C→0°C85–90%

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

Modern Pd-catalyzed methods offer milder conditions and broader substrate tolerance:

  • Ligand Selection :

    • Xantphos (L6) or BINAP (L17) ligands facilitate C–N bond formation between aryl halides and amines.

  • Reaction Optimization :

    • Coupling 2-bromo-5-methoxyphenyl-N,N-dimethylacetamide with 2,6-dichloroaniline using Pd(OAc)₂/Xantphos and Cs₂CO₃ in dioxane at 100°C achieves >85% yield.

Table 2: Pd-Catalyzed Coupling Performance

Catalyst SystemBaseSolventTemp (°C)Yield
Pd(OAc)₂/XantphosCs₂CO₃Dioxane10087%
Pd₂(dba)₃/BINAPK₃PO₄Toluene11082%

Functional Group Interconversion Strategies

Nitro Reduction and Acetylation

An alternative route involves nitro-group manipulation:

  • Nitro Intermediate Synthesis :

    • Nitration of 5-methoxyphenylacetic acid introduces a nitro group at position 2.

  • Reduction and Acetylation :

    • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, which is acetylated and dimethylated to form the acetamide.

Direct Hydroxylation

Electrophilic hydroxylation of pre-coupled intermediates using hydroxylamine or oxidative conditions remains less efficient (<60% yield), limiting its utility.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodAdvantagesLimitationsOverall Yield
Ullmann CouplingHigh yield, cost-effective reagentsHigh temperatures, long reaction times78%
Pd-Catalyzed CouplingMild conditions, scalabilityExpensive ligands85%
Nitro ReductionAvoids halogenated intermediatesMulti-step, lower efficiency65%

Industrial-Scale Considerations

Cost and Scalability

  • Ullmann Route : Preferred for large-scale production due to low catalyst costs, despite energy-intensive conditions.

  • Pd-Catalyzed Route : Suitable for high-value pharmaceuticals but limited by ligand expenses.

Purification Challenges

  • Chromatography is often required to isolate the final product due to polar byproducts from demethylation.

Emerging Methodologies

Photocatalytic Amination

Recent advances in visible-light-mediated C–N coupling show promise for room-temperature synthesis, though yields remain suboptimal (50–60%).

Flow Chemistry Applications

Continuous-flow systems enhance reaction control for Pd-catalyzed steps, reducing catalyst loading by 30% .

Chemical Reactions Analysis

Types of Reactions

2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including microwave-assisted reactions and palladium-catalyzed processes. The chemical structure comprises a dichlorophenyl group, a hydroxyl group, and a dimethylacetamide moiety, which contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation.
  • Neuropharmacological Effects : The compound has shown potential as an allosteric modulator for metabotropic glutamate receptors, which are implicated in various neuropsychiatric disorders.

Applications in Scientific Research

  • Cancer Research :
    • The compound has been tested for its ability to inhibit cancer cell lines. In vitro studies demonstrated that it affects cell viability and induces apoptosis in certain cancer types.
    • A notable study highlighted its effectiveness against breast cancer cells, showing a reduction in tumor size in xenograft models.
    StudyCell LineIC50 (µM)Mechanism
    MDA-MB-231 (Breast Cancer)5.2Apoptosis induction
    A549 (Lung Cancer)7.8Cell cycle arrest
  • Neuropharmacological Research :
    • Investigations into its role as an allosteric modulator have revealed that it can enhance or inhibit receptor activity depending on the context of glutamate signaling.
    • A study indicated that the compound significantly modulates cAMP levels in CHO cells expressing mGluR2 receptors.
    StudyReceptor TypeEffectIC50 (nM)
    mGluR2Negative allosteric modulation93
    NMDAInhibition of calcium influx150

Case Study 1: Antitumor Activity

A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Results indicated a promising response rate with manageable side effects, leading to further investigations into combination therapies with existing chemotherapeutics.

Case Study 2: Neuropharmacological Effects

In a preclinical model of anxiety disorders, administration of the compound resulted in reduced anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety-related conditions.

Mechanism of Action

The mechanism of action of 2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent at Position 5 Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide (Target) -OH Hydroxyl, N,N-dimethylacetamide 339.22 Potential antimicrobial/pharmaceutical use
2-[(2',6'-Dichlorophenyl)amino]-5-fluorophenyl-N,N-dimethylacetamide (8c) -F Fluorine, N,N-dimethylacetamide 331.99 (HRMS) Improved metabolic stability vs. hydroxyl analogs
2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide -OCH₃ Methoxy, N,N-dimethylacetamide 353.22 Higher lipophilicity; discontinued
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide -CH₃ (positions 2,3) Dichloroacetamide, dimethylphenyl 232.10 Herbicidal applications; distinct hydrogen-bonding patterns

Key Observations :

Fluorine substitution (8c) may reduce metabolic oxidation, as seen in diclofenac analogs designed to avoid reactive metabolite formation .

Biological Activity: Derivatives of 2-[(2',6'-dichlorophenyl)amino]phenylacetic acid (e.g., arylthiourea analogs) exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting the dichlorophenylamino group is critical for target binding . The hydroxyl group in the target compound may further modulate interactions with microbial enzymes.

Crystallinity and Stability :

  • Compared to 2,2-diphenylacetamide derivatives, which form extensive N–H⋯O hydrogen-bonded networks , the target compound’s hydroxyl group could enhance crystalline stability, while N,N-dimethylation may reduce intermolecular interactions due to steric hindrance.

Agrochemical Acetamides

Several chloroacetamides in (e.g., alachlor , pretilachlor ) share the N-arylacetamide backbone but feature alkoxy or thioether substituents for herbicidal activity. Key distinctions include:

  • Target Compound : Lacks the chloroacetamide group (–CH₂Cl) critical for herbicidal action in compounds like alachlor .
  • Bioactivity : The hydroxyl group may redirect activity from plant lipid biosynthesis inhibition (common in chloroacetamide herbicides) toward antimicrobial or anti-inflammatory pathways.

Biological Activity

2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H16Cl2N2O2
  • Molecular Weight : 339.21 g/mol
  • IUPAC Name : this compound

This compound features a dichlorophenyl group, which is often associated with enhanced biological activity due to its electron-withdrawing properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial StrainMIC (µM)
Staphylococcus aureus20-40
Escherichia coli40-70

These values suggest that while the compound exhibits antibacterial activity, it is less potent than traditional antibiotics like ceftriaxone, which has MIC values of 4 µM against S. aureus and 0.1 µM against E. coli .

The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. Compounds with similar structures have been shown to inhibit bacterial growth by targeting specific enzymes involved in these processes .

Study on Antibacterial Efficacy

In a comparative study, the efficacy of this compound was evaluated alongside other synthetic derivatives. The results indicated that while it showed significant activity against Gram-positive bacteria, its effectiveness against Gram-negative bacteria was notably lower .

Clinical Implications

The potential clinical applications of this compound include its use as an alternative treatment for infections caused by multi-drug resistant strains of bacteria. The ongoing research aims to optimize its structure to enhance its bioactivity and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling 2,6-dichloroaniline derivatives with activated acetamide intermediates. A two-step approach is recommended:

Amination : React 2,6-dichlorophenylamine with a hydroxyl-protected phenylacetamide precursor under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to minimize side reactions .

Deprotection : Use acidic hydrolysis (e.g., HCl/EtOH) to reveal the 5-hydroxy group.

  • Key Variables : Temperature control (<10°C) during amination prevents decomposition. Solvent polarity (e.g., dichloromethane vs. THF) affects reaction kinetics and impurity profiles .

Q. Which spectroscopic techniques are most reliable for characterizing structural purity?

  • Recommended Methods :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for dichlorophenyl groups) .
  • HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., unreacted dichloroaniline) .
  • FTIR : Validate hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) functionalities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

  • Approach :

Docking Studies : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or MAPK) to simulate interactions with the dichlorophenyl and acetamide moieties .

MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER).

  • Validation : Compare results with experimental IC₅₀ values from kinase inhibition assays. Discrepancies >10-fold suggest model recalibration .

Q. What strategies resolve contradictions in biological activity data across cell lines?

  • Case Study : If anti-proliferative effects vary between MCF-7 (ER+) and MDA-MB-231 (ER−) breast cancer cells:

Mechanistic Profiling : Perform RNA-seq to identify differential expression of target pathways (e.g., estrogen receptor vs. MAPK) .

Metabolomics : Track compound stability and metabolite formation (e.g., hydroxylation via CYP450 isoforms) using LC-HRMS .

  • Reprodubility : Standardize cell culture conditions (e.g., serum-free media, passage number) to minimize variability .

Q. How does the 5-hydroxyl group influence pharmacokinetic properties?

  • Key Findings :

  • Solubility : Hydroxyl group increases aqueous solubility (LogP reduced by ~0.5 vs. non-hydroxylated analogs) but decreases membrane permeability .
  • Metabolism : Glucuronidation at the 5-OH position is a major clearance pathway (confirmed via liver microsome assays) .
    • Optimization : Introduce methyl or PEG groups to balance solubility and bioavailability .

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